molecular formula C10H9NO4S B8129542 8-methoxyquinoline-5-sulfonic Acid

8-methoxyquinoline-5-sulfonic Acid

Cat. No. B8129542
M. Wt: 239.25 g/mol
InChI Key: AFPQUGBYSAOVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxyquinoline-5-sulfonic Acid is a useful research compound. Its molecular formula is C10H9NO4S and its molecular weight is 239.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-methoxyquinoline-5-sulfonic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxyquinoline-5-sulfonic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Detection of Transition Metal Ions : 8-hydroxyquinoline-5-sulfonic-acid-doped silicate gels have shown potential for detecting transition metal ions. This application is particularly useful in remote optically interrogated chemical sensors (Arbuthnot, Wang, & Knobbe, 1994).

  • Determining Iron(III) : 8-hydroxyquinoline-7-sulfonic acid can effectively determine iron(III) in its trivalent form. This compound forms a green color and is stable for up to 40 hours, making it useful for spectrophotometric analysis (Balachandran & Banerji, 1968).

  • Preconcentration of Trace Metal Ions : This acid effectively preconcentrates trace metal ions, with a 99% recovery rate after 7 days on a column. This application is significant for trace metal analysis (Berge & Going, 1981).

  • Ion-Exchange Properties for Metals : 8-Hydroxyquinoline-5-sulfonic acid-thiourea-formaldehyde copolymer resins have been found to exhibit selective chelating ion-exchange properties, particularly for Fe3+ ions over other metals like Cu2, Ni2, and Co2 (Mane, Wahane, & Gurnule, 2009).

  • Antiproliferative Activity in Cancer Research : Certain compounds with 8-methoxyquinoline-5-sulfonic Acid show promising antiproliferative activity and inhibit tubulin polymerization, which is crucial in cancer treatment research (Lee et al., 2011).

  • Analytical Methods for Cation Mixtures : The fluorescence of 8-hydroxyquinoline-5-sulfonic acid solutions can be employed as a general analytical method for mixtures of cations, especially useful in small or very dilute samples (Bishop, 1963).

  • Indicators in Titration : These fluorescent complexes can also be used as indicators for endpoints in complexometric and acid-base titrations (Bishop, 1963).

  • Cytostatic Activity Against Human Tumor Cell Lines : Heteroaromatic hydroxylamine-O-sulfonates synthesized from 8-hydroxyquinoline-5-sulfonic acid have shown promising cytostatic activity, suggesting potential as anti-cancer agents (Sączewski et al., 2011).

properties

IUPAC Name

8-methoxyquinoline-5-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-15-8-4-5-9(16(12,13)14)7-3-2-6-11-10(7)8/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPQUGBYSAOVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxyquinoline-5-sulfonic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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